molecular formula C10H14N2O2 B14678490 Carbazic acid, 3-benzyl-, ethyl ester CAS No. 37922-86-4

Carbazic acid, 3-benzyl-, ethyl ester

Cat. No.: B14678490
CAS No.: 37922-86-4
M. Wt: 194.23 g/mol
InChI Key: FDYVKBXZTOEALF-UHFFFAOYSA-N
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Description

Carbazic acid, 3-benzyl-, ethyl ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are often used in perfumes and flavorings. This particular compound is characterized by the presence of a benzyl group attached to the carbazic acid moiety, with an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbazic acid, 3-benzyl-, ethyl ester typically involves the esterification of carbazic acid with benzyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Mechanism of Action

The mechanism of action of carbazic acid, 3-benzyl-, ethyl ester involves its interaction with specific molecular targets in biological systems. The ester group can undergo hydrolysis to release carbazic acid, which may interact with enzymes or receptors, modulating their activity. The benzyl group may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbazic acid, 3-benzyl-, ethyl ester is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

37922-86-4

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl N-(benzylamino)carbamate

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)12-11-8-9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3,(H,12,13)

InChI Key

FDYVKBXZTOEALF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNCC1=CC=CC=C1

Origin of Product

United States

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